molecular formula C9H5F3N2O2 B573152 6-Nitro-5-(trifluoromethyl)-1H-indole CAS No. 1236060-61-9

6-Nitro-5-(trifluoromethyl)-1H-indole

Cat. No. B573152
M. Wt: 230.146
InChI Key: OCDTXCCAODLGHT-UHFFFAOYSA-N
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Patent
US08354427B2

Procedure details

To a solution of 5-nitro-4-(trifluoromethyl)-2-((trimethylsilyl)ethynyl)aniline (6.0 g, 19.85 mmol) in DMF (30 mL) was added CuI (1.9 g, 9.976 mmol) under an atmosphere of nitrogen. The reaction mixture was heated at 135° C. in a sealed pressure flask overnight. The reaction mixture was then filtered and the filtrate was washed with water, dried over Na2SO4 and concentrated. The crude product was purified by silica gel column chromatography (5 to 20% EtOAc in petroleum as eluant) to obtain 6-nitro-5-(trifluoromethyl)-1H-indole (1.4 g, 31%). 1H NMR (400 MHz, CDCl3): δ 8.83 (br s, 1H), 8.15 (s, 1H), 8.11 (s, 1H), 7.58-7.57 (m, 1H), 6.80-6.79 (m, 1H); 19F NMR (282.4 MHz, CDCl3): δ-57.82; MS (ESI): m/z [M−H]− 229.
Name
5-nitro-4-(trifluoromethyl)-2-((trimethylsilyl)ethynyl)aniline
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1.9 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5]([C:17]([F:20])([F:19])[F:18])=[CH:6][C:7]([C:11]#[C:12][Si](C)(C)C)=[C:8]([CH:10]=1)[NH2:9])([O-:3])=[O:2]>CN(C=O)C.[Cu]I>[N+:1]([C:4]1[CH:10]=[C:8]2[C:7]([CH:11]=[CH:12][NH:9]2)=[CH:6][C:5]=1[C:17]([F:20])([F:19])[F:18])([O-:3])=[O:2]

Inputs

Step One
Name
5-nitro-4-(trifluoromethyl)-2-((trimethylsilyl)ethynyl)aniline
Quantity
6 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=CC(=C(N)C1)C#C[Si](C)(C)C)C(F)(F)F
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
1.9 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered
WASH
Type
WASH
Details
the filtrate was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel column chromatography (5 to 20% EtOAc in petroleum as eluant)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=C2C=CNC2=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 30.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.